L-Seryl-L-leucyl-L-threonyl-L-methionine

Description

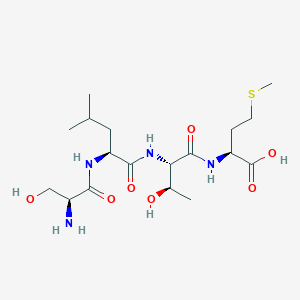

L-Seryl-L-leucyl-L-threonyl-L-methionine is a tetrapeptide comprising serine (Ser), leucine (Leu), threonine (Thr), and methionine (Met) residues. Methionine, a sulfur-containing amino acid, is critical in methylation processes, protein synthesis, and redox regulation , while serine, threonine, and leucine contribute to peptide stability, solubility, and biological interactions.

Properties

CAS No. |

798540-07-5 |

|---|---|

Molecular Formula |

C18H34N4O7S |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C18H34N4O7S/c1-9(2)7-13(21-15(25)11(19)8-23)16(26)22-14(10(3)24)17(27)20-12(18(28)29)5-6-30-4/h9-14,23-24H,5-8,19H2,1-4H3,(H,20,27)(H,21,25)(H,22,26)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1 |

InChI Key |

VIVBOUPZXHJKLE-QMVSFRDZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Seryl-L-leucyl-L-threonyl-L-methionine with structurally related peptides:

Key Observations :

- Chain Length : Longer peptides (e.g., hexa- or heptapeptides) often include residues like arginine, histidine, or lysine, enhancing solubility and functional diversity .

- Functional Groups : Methionine’s sulfur atom enables redox activity and metal coordination, while threonine and serine contribute hydroxyl groups for hydrogen bonding .

- Biological Roles : Tyrosine-containing peptides (e.g., Thr-Ser-Thr-Tyr-Ala-Met) may interact with aromatic receptors, whereas histidine-containing analogs (e.g., Met-Thr-His-Pro-Lys-Ala-Ser) are suited for enzymatic cofactor binding .

Functional and Metabolic Comparisons

Methylation and Antioxidant Activity

- Selenomethionine: A methionine analog with selenium replacing sulfur. It activates glutathione peroxidase (antioxidant enzyme) and resolves phase problems in X-ray crystallography .

- Methionine in RNA Methylation: Methionine donates methyl groups via S-adenosyl-L-methionine (SAMe) for RNA methylation, a process critical in gene regulation .

Q & A

Basic Research Questions

Q. How is L-Seryl-L-leucyl-L-threonyl-L-methionine synthesized, and what methodological steps ensure purity?

- Answer : The peptide is typically synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

Resin activation : Use Fmoc-protected amino acids bound to a resin (e.g., Wang resin).

Sequential coupling : Add L-serine, leucine, threonine, and methionine in sequence, using coupling reagents like HBTU/HOBt.

Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

Cleavage : Release the peptide using TFA/water/TIS (95:2.5:2.5).

- Characterization : Validate purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and confirm structure using ESI-MS or MALDI-TOF .

Q. What are the recommended storage conditions to maintain stability?

- Answer : Store lyophilized peptide at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. Reconstitute in sterile, deionized water (pH 6–7) for short-term use, and aliquot to avoid freeze-thaw cycles .

Q. Which analytical techniques are critical for structural confirmation?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve backbone amide protons and side-chain conformations.

- Mass spectrometry : High-resolution ESI-MS for accurate molecular weight determination (e.g., observed [M+H]⁺ = 478.23 Da).

- Circular dichroism (CD) : Assess secondary structure in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

- Answer : Discrepancies may arise from:

- Experimental variability : Compare buffer conditions (e.g., ionic strength, pH) and cell lines used in assays.

- Purity thresholds : Ensure ≥95% purity via HPLC; impurities <5% can skew dose-response curves.

- Data synthesis : Conduct systematic reviews (PRISMA guidelines) to aggregate findings and assess bias .

Q. What computational strategies predict interactions between this compound and target proteins?

- Answer :

Molecular docking : Use AutoDock Vina with SMILES strings (e.g., C(O)(=O)[C@H](CCSC)NC(=O)...) to model binding to enzymes like methionine aminopeptidases.

MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability.

QSAR modeling : Corlate side-chain hydrophobicity (logP) with observed inhibitory activity .

Q. What experimental designs optimize the study of its metabolic stability in vivo?

- Answer :

- Radiolabeling : Incorporate ¹⁴C-methionine to track degradation via scintillation counting in plasma/tissue homogenates.

- LC-MS/MS quantification : Use MRM transitions (e.g., m/z 478→352) to measure half-life in rodent models.

- Enzyme inhibition assays : Co-incubate with protease inhibitors (e.g., PMSF) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.